![molecular formula C5H11ClS B1279504 2-[(chloromethyl)sulfanyl]-2-methylpropane](/img/structure/B1279504.png)
2-[(chloromethyl)sulfanyl]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(chloromethyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C5H11ClS It consists of a chloromethyl group attached to a t-butylsulfide moiety
Méthodes De Préparation
2-[(chloromethyl)sulfanyl]-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of t-butyl mercaptan with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the chloromethyl group being introduced via a Friedel-Crafts mechanism .
Industrial production methods for chloromethyl t-butylsulfide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
2-[(chloromethyl)sulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The sulfur atom in the t-butylsulfide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding t-butylthiol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2-[(chloromethyl)sulfanyl]-2-methylpropane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the modification of polymeric materials to introduce functional groups that enhance the properties of the polymers.
Biological Studies: This compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of chloromethyl t-butylsulfide involves the reactivity of the chloromethyl group and the sulfur atom. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfur atom can participate in oxidation and reduction reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
2-[(chloromethyl)sulfanyl]-2-methylpropane can be compared with other similar compounds, such as:
Chloromethyl methyl sulfide: This compound has a similar structure but with a methyl group instead of a t-butyl group.
Chloromethyl ethyl sulfide: This compound has an ethyl group instead of a t-butyl group.
This compound is unique due to the presence of the bulky t-butyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial chemistry .
Propriétés
Formule moléculaire |
C5H11ClS |
|---|---|
Poids moléculaire |
138.66 g/mol |
Nom IUPAC |
2-(chloromethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C5H11ClS/c1-5(2,3)7-4-6/h4H2,1-3H3 |
Clé InChI |
OUQDQWHEHIDOLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

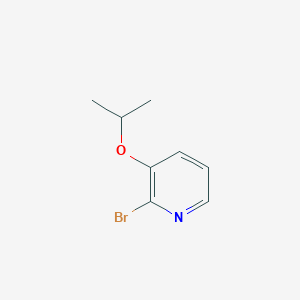

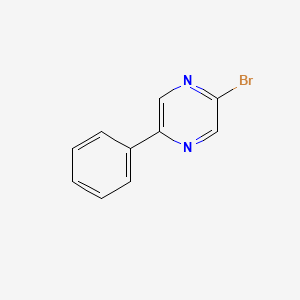
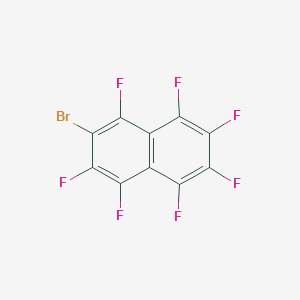

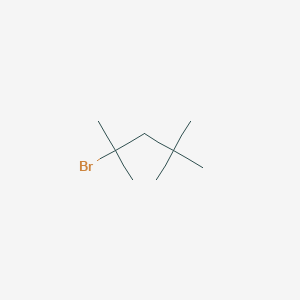
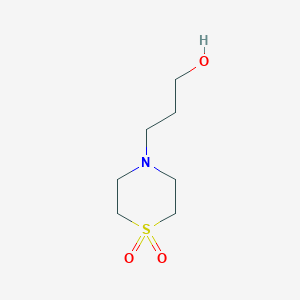
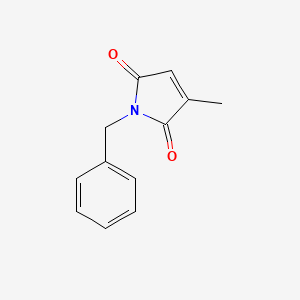
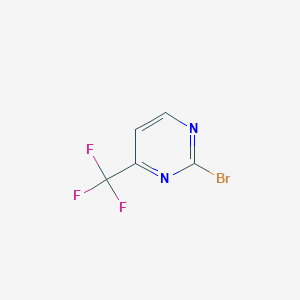


![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
